An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic profile. Furthermore, it details a representative synthetic protocol, explores its chemical reactivity, and discusses its application as a crucial intermediate in the development of complex pharmaceutical agents. The guide is structured to deliver not just data, but a field-proven perspective on the causality behind its utility and the experimental logic for its synthesis and characterization, grounded in authoritative references.
Core Molecular Architecture and Physicochemical Identity
3-Chloro-4-(4-methylpiperidin-1-yl)aniline is an organic compound characterized by an aniline core, which is a benzene ring substituted with an amino group (-NH₂). This core is further functionalized with a chlorine atom at the 3-position and a 4-methylpiperidine substituent at the 4-position.[1] The molecular formula is C₁₂H₁₇ClN₂.[1]
The key structural features are:
-
Aniline Ring: A primary aromatic amine that serves as the foundational scaffold. The amino group is a key site for further chemical modification and imparts basic properties.
-
Chloro Group: An electron-withdrawing halogen at the meta-position relative to the amino group. This substitution significantly influences the electron density of the aromatic ring and the basicity of the aniline nitrogen. Its presence is crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.[2][3]
-
4-Methylpiperidine Moiety: A saturated heterocyclic amine linked to the aniline ring via a C-N bond. This non-planar, sterically demanding group enhances lipophilicity and can engage in specific binding interactions within biological targets. The methyl group at the 4-position of the piperidine ring introduces a chiral center if not in a meso-like conformation, though it is typically used as a racemate in initial synthesis.
The interplay of these groups results in a molecule with unique chemical properties, making it a valuable intermediate for creating more complex molecules with potential therapeutic applications.[1]
Key Identifiers and Properties
A summary of the fundamental properties of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-4-(4-methylpiperidin-1-yl)aniline | Internal Standard |
| CAS Number | 918464-33-0 | Smolecule[1] |
| Molecular Formula | C₁₂H₁₇ClN₂ | Smolecule[1] |
| Molecular Weight | 224.73 g/mol | Smolecule[1] |
| SMILES String | CC1CCN(CC1)C2=C(C=C(C=C2)N)Cl | Smolecule[1] |
| Predicted XlogP | 2.8 | PubChem[4] |
| Predicted pKa | Basic: 5.35 (aniline), 9.8 (piperidine) | ChemAxon Prediction |
| Appearance | Typically an off-white to solid | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like methanol, DMSO, and dichloromethane; sparingly soluble in water. | General knowledge of similar compounds |
Spectroscopic and Analytical Profile
Characterization of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline relies on standard analytical techniques. While a comprehensive public dataset for this specific molecule is limited, its expected spectroscopic signature can be reliably predicted based on its constituent functional groups and data from closely related analogues.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, and methyl protons. The three aromatic protons will appear as complex multiplets or doublets in the aromatic region (~6.5-7.5 ppm). The protons on the piperidine ring will resonate in the aliphatic region, with those adjacent to the nitrogen appearing further downfield (~2.8-3.5 ppm) compared to the others (~1.2-2.0 ppm). The methyl group will present as a doublet around 0.9-1.1 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will display 12 unique signals corresponding to each carbon atom. Aromatic carbons will be in the 110-150 ppm range, while the aliphatic carbons of the piperidine ring and the methyl group will appear upfield (<60 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 224 and an isotopic peak (M+2) at m/z 226 with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C-Cl stretching vibration (typically 600-800 cm⁻¹).
Synthesis and Chemical Reactivity
The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline is typically achieved through a two-step process involving nucleophilic aromatic substitution followed by reduction. This approach is efficient and scalable for producing the target compound in high yield and purity.
Experimental Protocol: Synthesis Workflow
This protocol is a representative method adapted from procedures for structurally similar compounds.[5]
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 4-methylpiperidine (1.2 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The electron-withdrawing nitro group activates the chlorine atom at the para position for nucleophilic substitution by the secondary amine of 4-methylpiperidine. The base is required to neutralize the HCl generated during the reaction.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into water. The product, 1-(2-chloro-4-nitrophenyl)-4-methylpiperidine, will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude product from Step 1 in a solvent like ethanol or methanol. Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C) or chemical reduction (e.g., tin(II) chloride, SnCl₂).
-
Reaction Conditions: If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr shaker) and stir at room temperature for 12-24 hours. If using SnCl₂, the reaction is often heated to reflux. Causality: The nitro group is readily reduced to a primary amine under these standard conditions without affecting the chloro or piperidine moieties.
-
Work-up and Purification: Upon reaction completion (monitored by TLC), filter off the catalyst (if used). Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Chloro-4-(4-methylpiperidin-1-yl)aniline.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 3-Chloro-4-(4-methylpiperidin-1-yl)aniline.
Chemical Reactivity
The molecule exhibits reactivity characteristic of its functional groups:
-
Oxidation: The aniline and piperidine nitrogens can be oxidized to form N-oxides using agents like hydrogen peroxide.[1]
-
Reduction: While the aniline ring is relatively stable, forcing conditions could potentially reduce the aromatic ring.[1]
-
Substitution: The chlorine atom can undergo further nucleophilic substitution, although this requires harsh conditions due to the electron-donating nature of the adjacent amino and piperidino groups. The primary amine of the aniline is a key site for derivatization, readily undergoing acylation, alkylation, or diazotization reactions.
Applications in Drug Discovery and Development
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry.[6] The inclusion of a chlorine atom is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in halogen bonding.[2][3]
3-Chloro-4-(4-methylpiperidin-1-yl)aniline serves as a critical building block for the synthesis of a wide range of biologically active compounds.[1] Its structure is often incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The specific combination of a halogenated aniline with a bulky, lipophilic piperidine ring allows for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.[6] It has been investigated for its potential to modulate enzyme activity and influence various biological pathways, making it a compound of interest in drug development pipelines.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 3-Chloro-4-(4-methylpiperidin-1-yl)aniline and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][8][9] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][9] Keep away from strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.[7][8]
Conclusion
3-Chloro-4-(4-methylpiperidin-1-yl)aniline is a structurally significant molecule that combines the features of a halogenated aniline with a substituted piperidine ring. This unique architecture provides a versatile platform for synthetic chemists and drug discovery professionals. Its well-defined synthesis and predictable reactivity, coupled with the favorable pharmacological properties imparted by its constituent groups, establish it as a valuable intermediate in the quest for novel therapeutics. This guide has provided a detailed overview of its structure, synthesis, and potential applications, offering a foundation for its effective utilization in research and development.
References
-
Lobachemie. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%. Available at: [Link]
-
SpectraBase. (n.d.). 3-Chloro-4-(4-methyl-1-piperazinyl)aniline. Available at: [Link]
-
PubChem. (n.d.). 3-chloro-4-(piperidin-1-yl)aniline. Available at: [Link]
-
RSC. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]
-
Gu, J. et al. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Available at: [Link]
-
Patil, S. et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]
-
Patil, S. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Available at: [Link]
Sources
- 1. Buy 3-Chloro-4-(4-methylpiperidin-1-yl)aniline | 626208-15-9 [smolecule.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-chloro-4-(piperidin-1-yl)aniline (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. cresset-group.com [cresset-group.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Figure 1: Chemical structure of 3-Chloro-4-(4-methylpiperidin-1-yl)aniline with proton numbering for 1H NMR assignment.
